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Compound of Interest

Compound Name: TID43

Cat. No.: B15621969

This section provides a side-by-side comparison of the key aspects of the interaction between
p53 and the proteins TDP-43 and TIRR.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15621969?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

TDP-43 Interaction with
p53

TIRR Interaction with p53

Nature of Interaction

Indirect, through induction of
cellular stress. Overexpression
of TDP-43 leads to increased
p53 levels and activation of
p53-dependent apoptosis.[1][2]
[3]

Direct, inhibitory interaction.
TIRR inhibits the formation of
the 53BP1-p53 complex,
thereby negatively regulating

p53's transcriptional activity.[4]

(516171

Functional Consequence

Promotes p53-mediated cell
death of neural progenitors

and immature neurons.[1][2][3]

Inhibits p53-mediated gene
transactivation and
subsequent cell-fate programs
like senescence and
apoptosis.[5][6][8]

Key Interacting Domain

The exact interacting domains
are not fully elucidated, but the
interaction is linked to TDP-
43's role in RNA processing
and stress granule formation.
[O1[10][11]

TIRR interacts with the Tudor
domain of 53BP1, preventing
its interaction with a
dimethylated form of p53
(K382me2).[5][6][7]

Validation Assays

Co-immunoprecipitation,
Luciferase Reporter Assays,
Real-time PCR.[3][12]

Proximity Ligation Assay
(PLA), Co-
immunoprecipitation, qRT-
PCR.[5]

Pathological Relevance

Implicated in
neurodegenerative diseases
such as ALS and FTLD, where
TDP-43 accumulation is
associated with neuronal
death.[1][2][13]

Overexpression is observed in
some cancers, suggesting a
mechanism for suppressing
p53's tumor-suppressive
function.[4][6]

Experimental Methodologies
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Co-Immunoprecipitation (Co-IP) to Validate TDP-43 and
p53 Interaction

This protocol describes the general steps for determining if TDP-43 and p53 are part of the
same protein complex within a cell.

Objective: To demonstrate an in-vivo association between TDP-43 and p53.
Materials:
o Cell lines co-transfected with tagged TDP-43 and p53 constructs
 Lysis buffer (e.g., RIPA buffer) with protease inhibitors
o Antibody against the tag on the "bait" protein (e.g., anti-Flag for Flag-TDP-43)
o Protein A/G magnetic beads
e Wash buffer (e.g., PBS with 0.1% Tween-20)
» Elution buffer (e.g., SDS-PAGE sample buffer)
o Antibodies for Western blotting (anti-p53 and anti-TDP-43)
Procedure:
o Cell Lysis: Harvest co-transfected cells and lyse them in ice-cold lysis buffer.
e Immunoprecipitation:
o Pre-clear the cell lysate by incubating with protein A/G beads.

o Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight
at 4°C.

o Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to
capture the antibody-protein complexes.
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e Washing: Pellet the beads and wash them several times with wash buffer to remove non-
specific binding proteins.

o Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
o Western Blot Analysis:

o Separate the eluted proteins by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

o Probe the membrane with primary antibodies against both p53 and the tagged TDP-43 to
detect their presence in the immunoprecipitated complex.

Proximity Ligation Assay (PLA) to Validate TIRR and
53BP1-p53 Complex Inhibition

This protocol is used to visualize and quantify protein-protein interactions in situ.

Objective: To demonstrate that TIRR inhibits the interaction between 53BP1 and p53 in the cell
nucleus.

Materials:

Cells of interest cultured on coverslips

Primary antibodies against TIRR, 53BP1, and p53 raised in different species

PLA probes (secondary antibodies with attached oligonucleotides)

Ligation solution and ligase

Amplification solution and polymerase

Fluorescence microscopy equipment

Procedure:
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o Cell Preparation: Fix and permeabilize the cells on coverslips.

e Antibody Incubation: Incubate the cells with primary antibodies against the two proteins of
interest (e.g., 53BP1 and p53).

e PLA Probe Incubation: Add the PLA probes, which will bind to the primary antibodies.

 Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA
probes can be ligated to form a circular DNA molecule.

o Amplification: A rolling-circle amplification is performed using the ligated circle as a template,
generating a long DNA product.

o Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and
the resulting fluorescent spots are visualized and quantified using a fluorescence
microscope. A reduced number of spots in the presence of TIRR would indicate inhibition of
the 53BP1-p53 interaction.

Visualizations
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Caption: Signaling pathways of TDP-43 and TIRR interaction with p53.
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Caption: Experimental workflows for Co-IP and PLA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29802307/
https://pubmed.ncbi.nlm.nih.gov/29802307/
https://eprints.whiterose.ac.uk/id/eprint/132020/
https://eprints.whiterose.ac.uk/id/eprint/132020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5970242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5970242/
https://innovations.dana-farber.org/technology/targeting-tirr-for-cancer-therapy-a-novel-target-for-reactivating-lost-p53-suppressor-activity/
https://innovations.dana-farber.org/technology/targeting-tirr-for-cancer-therapy-a-novel-target-for-reactivating-lost-p53-suppressor-activity/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8536467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8536467/
https://dash.harvard.edu/entities/publication/c61e3074-d773-4c35-a938-e27e03f70405
https://dash.harvard.edu/entities/publication/c61e3074-d773-4c35-a938-e27e03f70405
https://pubmed.ncbi.nlm.nih.gov/33961797/
https://pubmed.ncbi.nlm.nih.gov/33961797/
https://biokb.lcsb.uni.lu/publications/704015bc-1b34-11f0-b759-0050569a791b#704015bc-1b34-11f0-b759-0050569a791b_4181979431434425646
https://pubmed.ncbi.nlm.nih.gov/21257637/
https://pubmed.ncbi.nlm.nih.gov/21257637/
https://en.wikipedia.org/wiki/TAR_DNA-binding_protein_43
https://encyclopedia.pub/entry/26624
https://pubmed.ncbi.nlm.nih.gov/24721672/
https://pubmed.ncbi.nlm.nih.gov/24721672/
https://www.aginganddisease.org/EN/10.14336/AD.2024.0440
https://www.aginganddisease.org/EN/10.14336/AD.2024.0440
https://www.benchchem.com/product/b15621969#validating-the-interaction-between-tid43-and-p53
https://www.benchchem.com/product/b15621969#validating-the-interaction-between-tid43-and-p53
https://www.benchchem.com/product/b15621969#validating-the-interaction-between-tid43-and-p53
https://www.benchchem.com/product/b15621969#validating-the-interaction-between-tid43-and-p53
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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